tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

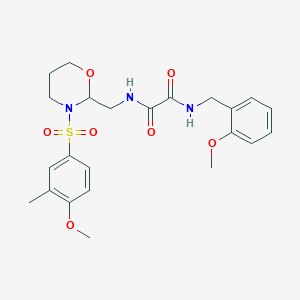

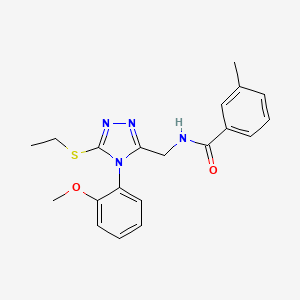

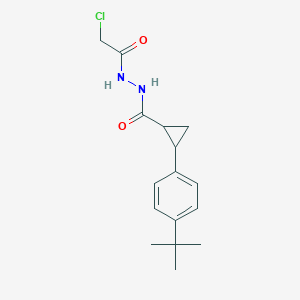

“tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 2061979-87-9. It has a molecular weight of 558.63 and its IUPAC name is tert-butyl 5-aminoisoindoline-2-carboxylate hemioxalate . It is a solid substance stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/2C13H18N2O2.C2H2O4/c21-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h24-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique

Stereoselective Hydroformylation

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate has been explored in the context of highly stereoselective hydroformylation. This process is key in synthesizing homochiral amino acid derivatives, which have significant value in synthetic chemistry. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to produce important intermediates for the synthesis of these amino acid derivatives (Kollár & Sándor, 1993).

Diels‐Alder Reaction

This chemical is also relevant in the preparation and Diels-Alder reaction of certain furan derivatives. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been used in the synthesis of complex compounds through Diels-Alder reactions, showcasing the compound's utility in forming intricate molecular structures (Padwa, Brodney, & Lynch, 2003).

Synthesis of Chiral Auxiliaries

The compound has been instrumental in the synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries play a crucial role in asymmetric synthesis, which is fundamental in creating enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate derivatives have been synthesized and analyzed for their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized through single-crystal X-ray diffraction analysis. This helps in understanding the molecular geometry and properties of such compounds (Moriguchi et al., 2014).

Tert-Butoxycarbonylation Reagents

The compound is associated with the development of tert-butoxycarbonylation reagents. These reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are crucial in organic synthesis, particularly for protecting amino groups in peptide synthesis (Saito, Ouchi, & Takahata, 2006).

Synthesis of Unnatural Amino Acid Derivatives

It is used in the synthesis of novel amino acid derivatives, like triazolylalanine analogues, through click chemistry. This approach is fundamental in expanding the toolkit for modifying peptides and proteins for various applications (Patil & Luzzio, 2017).

Synthesis of Marine Drug Intermediates

tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate is relevant in synthesizing intermediates for potent marine drugs. For instance, its derivatives have been used in synthesizing key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMHMDMEUPZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)

![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)

![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)